molecular formula C14H12BrN3O B13856520 4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13856520
M. Wt: 318.17 g/mol
InChI Key: QPFDQKRUGWJDRM-UHFFFAOYSA-N
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Description

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 4th position, a methoxyphenyl group at the 1st position, and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The bromine atom is introduced through a bromination reaction, and the methoxyphenyl group is added via a Suzuki-Miyaura coupling reaction . The reaction conditions for these steps include the use of palladium catalysts, such as Pd(dppf)Cl2, and bases like Cs2CO3, in solvents like dry dioxane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that involve similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, in its antitubercular activity, the compound binds to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and thereby preventing the synthesis of essential biomolecules . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its target, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for medicinal and materials research.

Properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H12BrN3O/c1-9-13-12(15)7-8-16-14(13)18(17-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3

InChI Key

QPFDQKRUGWJDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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